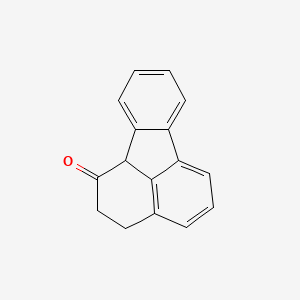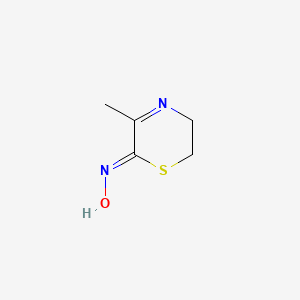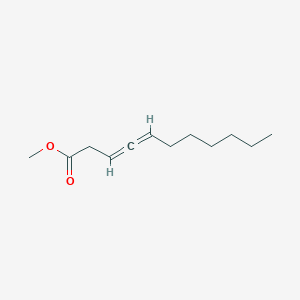
Methyl undeca-3,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl undeca-3,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions: Methyl undeca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons, and Still-Gennari olefination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed processes is favored due to their efficiency and high yield.
化学反应分析
Types of Reactions: Methyl undeca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学研究应用
Methyl undeca-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its reactive diene system
作用机制
The mechanism of action of methyl undeca-3,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, the ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
相似化合物的比较
Methyl undeca-3,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl deca-2,4-dienoate: Lacks one carbon in the chain, affecting its reactivity and applications.
Methyl nona-2,4-dienoate: Even shorter chain, leading to different physical and chemical properties
属性
CAS 编号 |
81981-08-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3 |
InChI 键 |
DOGOUGFZFAYSIB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=C=CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


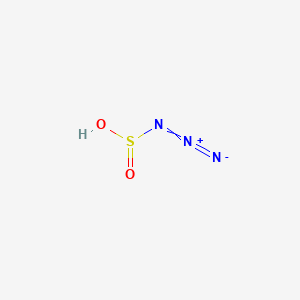
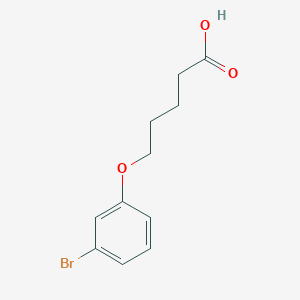
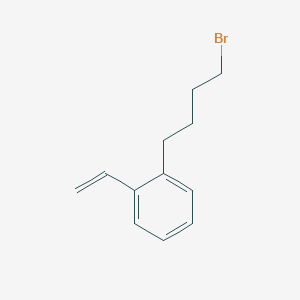
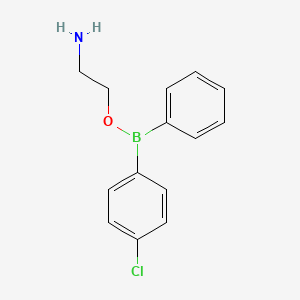
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
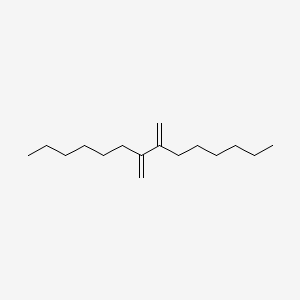
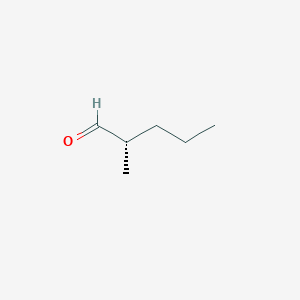
![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
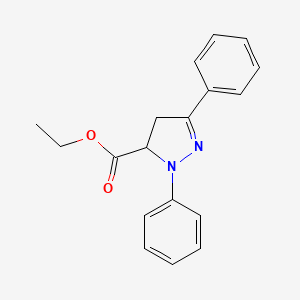
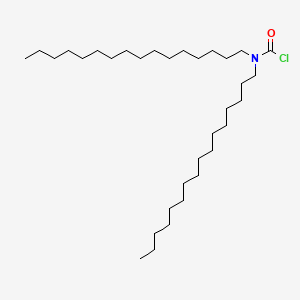
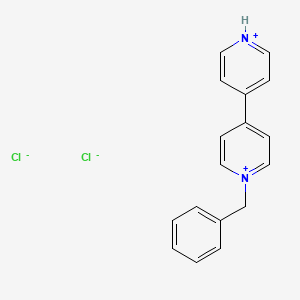
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
